2-Methoxybenzenesulfonamide

Catalog No.
S1897933
CAS No.
52960-57-3
M.F
C7H9NO3S
M. Wt
187.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxybenzenesulfonamide

CAS Number

52960-57-3

Product Name

2-Methoxybenzenesulfonamide

IUPAC Name

2-methoxybenzenesulfonamide

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

InChI

InChI=1S/C7H9NO3S/c1-11-6-4-2-3-5-7(6)12(8,9)10/h2-5H,1H3,(H2,8,9,10)

InChI Key

MKQNYQGIPARLKO-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1S(=O)(=O)N

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N

2-Methoxybenzenesulfonamide, also known as 4-methoxybenzenesulfonamide, is an organic compound with the molecular formula C7H9NO3SC_7H_9NO_3S. It features a methoxy group (-OCH₃) and a sulfonamide group (-SO₂NH₂) attached to a benzene ring. The compound is characterized by its white crystalline solid form and has a melting point of approximately 193-194°C . Its structure can be represented as follows:

text
O ||C6H4-SO2-NH2 | OCH3

This compound is utilized in various chemical and pharmaceutical applications due to its unique functional groups.

, including:

  • Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions under appropriate conditions.
  • Acylation: The amine group can react with acyl chlorides to form amides.
  • Chlorosulfonation: This reaction involves the introduction of sulfonyl chloride groups, which can lead to further transformations into other sulfonamides .

The compound also serves as an intermediate in the synthesis of more complex molecules, such as pharmaceuticals.

2-Methoxybenzenesulfonamide exhibits notable biological activities. It has been studied for its potential as a pharmacological agent, particularly in the synthesis of drugs like tamsulosin, which is used for treating benign prostatic hyperplasia. Its derivatives are also investigated for their antibacterial and antifungal properties .

The compound's interaction with biological systems suggests it may influence various metabolic pathways, although specific mechanisms require further elucidation.

The synthesis of 2-methoxybenzenesulfonamide can be achieved through several methods:

  • Sulfonation of Methoxybenzene: Methoxybenzene (anisole) can be treated with sulfuric acid or chlorosulfonic acid to introduce the sulfonyl group.
  • Amidation: The resulting sulfonyl chloride can then be reacted with ammonia or amines to yield the sulfonamide .
  • Chiral Synthesis: Enantiomerically pure forms can be synthesized through stereoselective catalytic reduction processes, which enhance the optical purity of the final product .

These methods highlight the versatility and accessibility of 2-methoxybenzenesulfonamide in synthetic chemistry.

2-Methoxybenzenesulfonamide finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly those targeting prostate health and other hormonal conditions.
  • Agricultural Chemicals: Its derivatives may have applications in developing agrochemicals.
  • Chemical Research: Used as a reagent in organic synthesis for producing other complex compounds .

The compound's diverse applications underscore its significance in both industrial and research settings.

Several compounds share structural similarities with 2-methoxybenzenesulfonamide. Here are some notable examples:

Compound NameStructureUnique Features
4-HydroxybenzenesulfonamideC7H9NO3SContains a hydroxy group instead of methoxy; used in similar applications.
5-(2-Aminopropyl)-2-methoxybenzenesulfonamideC10H14N2O3SAn amino derivative that exhibits enhanced biological activity against certain targets.
BenzenesulfonamideC6H7NO2SLacks the methoxy group; simpler structure but similar reactivity profile.

Each of these compounds possesses unique characteristics that differentiate them from 2-methoxybenzenesulfonamide while also sharing common functional groups that dictate their chemical behavior and biological activity.

2-Methoxybenzenesulfonamide represents a structurally significant member of the benzenesulfonamide class, characterized by the presence of a methoxy substituent at the ortho position relative to the sulfonamide functional group [1] [2]. The compound exhibits the molecular formula C₇H₉NO₃S with a molecular weight of 187.21 g/mol [1] [2] [3]. The IUPAC nomenclature designates this compound as 2-methoxybenzene-1-sulfonamide, reflecting the systematic positioning of the methoxy group and sulfonamide moiety on the benzene ring system [1] [2].

The molecular architecture is fundamentally based on a benzene ring framework bearing two distinct functional groups: a methoxy group (-OCH₃) at the 2-position and a sulfonamide group (-SO₂NH₂) at the 1-position [1]. This substitution pattern creates an ortho-disubstituted benzene derivative with significant implications for both electronic distribution and conformational behavior. The SMILES representation COc1ccccc1S(=O)(=O)N clearly illustrates the connectivity pattern and functional group arrangement [1].

The sulfonamide functional group represents the core pharmacophoric element, comprising a sulfur atom in a tetrahedral coordination environment bonded to two oxygen atoms through double bonds, one carbon atom of the benzene ring, and one nitrogen atom bearing two hydrogen substituents [4] [5]. Based on structural data from related sulfonamide derivatives, the sulfur-nitrogen bond length typically ranges from 1.595 to 1.640 Å, while the sulfur-oxygen bond lengths fall within 1.426 to 1.470 Å [6] [7]. The sulfur-carbon bond connecting the sulfonamide group to the aromatic ring measures approximately 1.725 to 1.788 Å [6] [7].

The methoxy substituent introduces additional structural complexity through its electron-donating characteristics and potential for intramolecular interactions. The methoxy group consists of a methyl group bonded to an oxygen atom, which is subsequently attached to the benzene ring at the position ortho to the sulfonamide group. This positioning creates the possibility for intramolecular hydrogen bonding or other weak non-covalent interactions that may influence the overall molecular conformation [8] [9].

Electronic analysis reveals that the sulfonamide group acts as a strong electron-withdrawing substituent through both inductive and resonance effects, while the methoxy group functions as an electron-donating group primarily through resonance donation into the aromatic system [4]. This electronic complementarity creates a polarized aromatic system with significant implications for intermolecular interactions and crystal packing arrangements.

Crystallographic Data and Conformational Studies

The crystallographic behavior of 2-methoxybenzenesulfonamide can be understood through comprehensive analysis of related sulfonamide structures and conformational studies of the benzenesulfonamide scaffold. The compound exhibits a melting point of 170°C, indicating substantial intermolecular forces in the solid state [3]. This relatively high melting point is characteristic of sulfonamide derivatives and reflects the presence of extensive hydrogen bonding networks in the crystal structure.

Conformational analysis of benzenesulfonamide derivatives reveals the existence of multiple stable conformers, primarily differentiated by the orientation of the amino group relative to the sulfonyl moiety and the benzene ring plane [10] [11] [9]. Gas electron diffraction studies and quantum chemical calculations demonstrate that the eclipsed conformer, where the NH₂ group eclipses the SO₂ group, is energetically favored by approximately 0.5 kcal/mol over the staggered arrangement [10] [11]. In the most stable conformation, the amino group lies perpendicular to the benzene plane with the aminic hydrogens eclipsing the oxygen atoms of the sulfonyl group [12] [13] [9].

For 2-methoxybenzenesulfonamide specifically, the ortho-methoxy substitution introduces additional conformational considerations. The presence of the methoxy group in proximity to the sulfonamide functionality may create weak attractive interactions between the nitrogen lone pair and aromatic or methyl hydrogen atoms, similar to those observed in ortho-toluensulfonamide [12] [13] [9]. These interactions can induce a gauche orientation of the amino group while maintaining the eclipsed configuration with respect to the SO₂ framework.

The molecular symmetry belongs to the Cs point group when the S-N bond is perpendicular to the ring plane, consistent with the general conformational behavior of benzenesulfonamide derivatives [10] [11]. The key geometric parameters include O-S-N bond angles ranging from 106.2° to 107.0°, N-S-C bond angles of 108.9° to 110.2°, and O-S-O bond angles of approximately 119.5° to 119.6° [6] [7].

Crystal packing analysis reveals that sulfonamide derivatives typically form extensive three-dimensional networks through hydrogen bonding interactions [7] [14] [15]. The primary stabilizing interactions involve N-H···O hydrogen bonds between the amino hydrogens and sulfonyl oxygens of neighboring molecules, with typical donor-acceptor distances ranging from 2.09 to 2.43 Å and bond angles between 147° and 172° [7] [14] [15]. Secondary stabilization arises from weaker C-H···O interactions with longer distances of 3.40 to 3.59 Å [14].

The hydrogen bonding patterns in sulfonamide crystals can adopt various motifs, including dimeric associates with centrosymmetric arrangements, linear chain systems extending through the crystal lattice, and complex three-dimensional networks [7] [14] [15]. The specific pattern adopted depends on the nature and position of substituents on the benzene ring, with the methoxy group in 2-methoxybenzenesulfonamide potentially serving as both a hydrogen bond acceptor and influencing the overall packing through steric effects.

Comparative Analysis with Related Sulfonamide Derivatives

The structural characteristics of 2-methoxybenzenesulfonamide can be effectively evaluated through systematic comparison with other members of the benzenesulfonamide family, revealing structure-activity relationships and the influence of substituent effects on molecular geometry and packing arrangements.

Comparative analysis with the parent benzenesulfonamide demonstrates that the introduction of the methoxy substituent at the ortho position maintains the fundamental structural framework while introducing specific electronic and steric perturbations [10] [11] [9]. The core geometric parameters remain within typical ranges for sulfonamide derivatives, with S-N bond lengths of 1.595-1.640 Å, S-O bond lengths of 1.426-1.470 Å, and characteristic bond angles around the tetrahedral sulfur center [6] [7].

When compared to para-toluensulfonamide and ortho-toluensulfonamide, 2-methoxybenzenesulfonamide exhibits distinct conformational preferences attributable to the electronic properties of the methoxy substituent [12] [13] [9]. While para-substituted derivatives generally maintain conformational behavior similar to the parent compound, ortho-substituted analogues, including 2-methoxybenzenesulfonamide, may exhibit modified conformational landscapes due to proximal substituent interactions [8] [9].

The electronic influence of the methoxy group differs significantly from that of methyl substituents found in toluensulfonamide derivatives. The oxygen atom in the methoxy group can participate in hydrogen bonding as an acceptor, potentially creating additional intermolecular interactions not available in purely hydrocarbon-substituted analogues [16]. This capability for enhanced hydrogen bonding may contribute to higher melting points and altered crystal packing motifs compared to methyl-substituted derivatives.

Structural comparison with sulfanilamide (4-aminobenzenesulfonamide) reveals the impact of substituent position and electronic nature [4] [9]. While sulfanilamide bears an electron-donating amino group at the para position, 2-methoxybenzenesulfonamide features an electron-donating methoxy group at the ortho position. This positional difference results in distinct electronic distribution patterns and correspondingly different intermolecular interaction capabilities.

Analysis of halogen-substituted benzenesulfonamides, such as 4-chlorobenzenesulfonamide and 4-bromobenzenesulfonamide, demonstrates that electron-withdrawing substituents cause systematic decreases in S-N and C-S bond lengths [6]. The electron-donating nature of the methoxy group in 2-methoxybenzenesulfonamide would be expected to produce the opposite effect, potentially resulting in slightly longer S-N and C-S bonds compared to halogen-substituted analogues.

The crystal packing behavior of 2-methoxybenzenesulfonamide likely differs from that of other substituted derivatives due to the unique hydrogen bonding capabilities of the methoxy oxygen atom [15]. While most benzenesulfonamides form hydrogen bonding networks primarily through N-H···O interactions involving the sulfonamide groups, the additional hydrogen bond acceptor site provided by the methoxy oxygen may enable more complex three-dimensional arrangements or alternative packing motifs.

Dihedral angle analysis between aromatic planes in related disubstituted sulfonamides reveals variations from 73.5° to 102.3°, indicating considerable conformational flexibility in these systems [7]. The specific dihedral angles adopted by 2-methoxybenzenesulfonamide would depend on the balance between intramolecular interactions involving the methoxy group and intermolecular crystal packing forces.

Conventional Synthesis Routes

Chlorosulfonation of Methoxybenzene Derivatives

Direct Chlorosulfonation Approach

The fundamental synthesis of 2-methoxybenzenesulfonamide typically commences with the chlorosulfonation of methoxybenzene (anisole) using chlorosulfonic acid as the primary sulfonating agent [2] [3]. This electrophilic aromatic substitution reaction represents one of the most widely employed methodologies for introducing sulfonyl chloride functionality into aromatic systems containing methoxy substituents.

The reaction mechanism involves the initial formation of a sigma complex through electrophilic attack of chlorosulfonic acid on the electron-rich aromatic ring, with the methoxy group providing ortho- and para-directing effects [4] [3]. The chlorosulfonation process typically requires elevated temperatures ranging from 130-150°C to achieve optimal conversion rates, with yields generally falling within the 75-85% range [2] .

Reaction Optimization Parameters

Temperature control emerges as a critical factor in chlorosulfonation reactions, as excessive temperatures (above 150°C) can lead to over-sulfonation or thermal decomposition of the methoxy group [2] [6]. The use of sulfuric acid as a co-catalyst enhances the electrophilicity of chlorosulfonic acid and improves regioselectivity toward the desired para position relative to the methoxy substituent [2] .

Polar aprotic solvents, particularly acetonitrile and dichloromethane, have demonstrated efficacy in improving yields by stabilizing reaction intermediates and facilitating better solubility of organic reactants [8]. The incorporation of these solvent systems enables more controlled reaction conditions and reduced formation of unwanted side products.

Advanced Chlorosulfonation Techniques

Recent developments in continuous flow chemistry have introduced safer and more scalable approaches to sulfonyl chloride preparation [8] [9]. Flow reactors utilizing N-chloroamide reagents, such as N-chlorosuccinimide, in microreactor systems achieve conversion rates exceeding 90% with residence times under one minute [2] [8]. These methodologies offer improved safety profiles by avoiding the direct handling of large quantities of highly corrosive chlorosulfonic acid.

The implementation of 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function oxidative chlorination reagent has emerged as an alternative approach for sulfonyl chloride synthesis from disulfides and thiols [8]. This methodology provides enhanced functional group tolerance and operates under milder conditions compared to traditional chlorosulfonation protocols.

Amidation Techniques for Sulfonyl Chloride Intermediates

Classical Amidation Methodology

The conversion of sulfonyl chlorides to sulfonamides through nucleophilic substitution with ammonia represents the most established synthetic pathway for sulfonamide preparation [10] [11] [12]. This transformation proceeds via an addition-elimination mechanism where ammonia functions as the nucleophile, attacking the electrophilic sulfur center and displacing chloride as the leaving group [10] [13].

The reaction typically requires controlled temperature conditions, with optimal results achieved at 70-100°C in the presence of excess ammonia or ammonia surrogates [10] [11]. The use of aqueous ammonia solutions or gaseous ammonia both provide effective amidation, though the choice of ammonia source influences reaction kinetics and product isolation procedures [13] [12].

Reaction Condition Optimization

Base-mediated amidation protocols employing sodium bicarbonate or triethylamine as acid scavengers have proven effective in neutralizing the hydrogen chloride generated during the reaction [14] [15]. These approaches enable the use of stoichiometric amounts of amine nucleophiles rather than large excesses, improving atom economy and reducing waste generation [14] [16].

Solvent selection plays a crucial role in amidation efficiency, with polar protic solvents such as methanol and water facilitating rapid reaction rates, while polar aprotic solvents like acetonitrile and dimethylformamide provide enhanced selectivity and reduced side reactions [14] [17] [15].

Advanced Amidation Strategies

The development of N-silylamine reagents has introduced solvent-free methodologies for sulfonamide synthesis, eliminating the need for traditional bases and enabling clean product isolation [18]. These protocols demonstrate particular utility in large-scale preparations where solvent recovery and waste minimization are priorities.

Alternative amidation approaches utilizing sulfur-phenolate exchange reactions with 4-nitrophenyl benzylsulfonate precursors enable room temperature synthesis with excellent functional group tolerance [17]. These methodologies provide milder reaction conditions compared to traditional sulfonyl chloride amidation while maintaining high yields and broad substrate scope.

Catalytic Approaches and Reaction Optimization

Hydrogenation Strategies in Precursor Synthesis

Catalytic Reduction of Oxime Intermediates

The synthesis of 2-methoxybenzenesulfonamide via oxime reduction represents a key catalytic methodology employing hydrogenation strategies [19] [20]. This approach begins with the formation of 5-(2-hydroxyiminopropyl)-2-methoxybenzenesulfonamide through condensation of 5-acetonyl-2-methoxybenzenesulfonamide with hydroxylamine hydrochloride [20] .

Raney nickel emerges as the most effective heterogeneous catalyst for this transformation, demonstrating excellent activity under mild conditions with hydrogen pressures of 4 kilograms and reaction temperatures of 25°C [20] [19]. The catalytic system provides yields of 90-95% while maintaining high selectivity for the desired amino product without reduction of the sulfonamide functionality [20].

Platinum-Catalyzed Asymmetric Reductions

Platinum oxide catalysts have demonstrated exceptional performance in asymmetric hydrogenation protocols for sulfonamide precursor synthesis [21] [22]. These systems enable the preparation of optically pure intermediates with enantiomeric excesses exceeding 94.5%, particularly valuable for pharmaceutical applications requiring specific stereochemistry [21].

The platinum-catalyzed reductions operate effectively at temperatures of 50-52°C under atmospheric pressure, providing excellent functional group compatibility and tolerance for methoxy substituents [21]. The incorporation of chiral ligands or use of asymmetric reaction conditions further enhances stereoselectivity in these transformations.

Transfer Hydrogenation Methodologies

Recent developments in transfer hydrogenation have introduced iridium-based catalysts for sulfonamide synthesis under environmentally benign conditions [23] [24]. These systems utilize formic acid as a safe hydrogen donor, eliminating the need for high-pressure hydrogen gas while maintaining excellent catalytic efficiency [23] [25].

Water-soluble amide iridium complexes demonstrate remarkable activity with catalyst loadings as low as 0.001 mol%, providing sulfonamide products in 96-98% yields [23]. The aqueous reaction medium enhances the environmental profile of these transformations while enabling straightforward product isolation and catalyst recovery.

Solvent Systems and Temperature Controls

Solvent Selection Criteria

The optimization of solvent systems for sulfonamide synthesis requires careful consideration of polarity, hydrogen bonding capacity, and thermal stability [17] [26] [15]. Polar aprotic solvents such as acetonitrile and dimethylformamide provide optimal solvation for both organic substrates and inorganic bases, facilitating rapid reaction kinetics [8] [27] [17].

Biphasic solvent systems combining acetone with water have demonstrated particular utility in flow chemistry applications, enabling continuous processing while maintaining excellent yields [15] [28]. The incorporation of polyethylene glycol-400 as a phase transfer agent enhances solubility of both organic and inorganic reactants in aqueous media [15].

Temperature Optimization Strategies

Temperature control represents a critical parameter in sulfonamide synthesis, affecting both reaction rates and product selectivity [29] [30] [31]. Lower temperatures (25-50°C) favor high selectivity but may require extended reaction times, while elevated temperatures (75-100°C) accelerate reactions but can lead to increased side product formation [8] [30] [26].

The implementation of temperature programming protocols, where reactions initiate at lower temperatures and gradually increase, provides optimal balance between reaction efficiency and selectivity [30] [8]. Continuous flow systems enable precise temperature control throughout the reaction pathway, minimizing hot spots and ensuring consistent product quality [8] [9].

Microwave-Assisted Optimization

Microwave irradiation has emerged as an effective tool for accelerating sulfonamide synthesis while maintaining excellent yields and selectivity [14] [32]. These protocols typically operate at temperatures of 80-120°C for 10-20 minutes, providing significant time savings compared to conventional heating methods [14] [33].

The selective heating mechanism of microwave irradiation enables rapid heating of polar reaction components while minimizing thermal degradation of sensitive functional groups [14] [34]. Solvent-free microwave protocols further enhance the environmental profile of these transformations while simplifying product isolation procedures [33] [32].

Green Chemistry Alternatives

Solvent-Free Synthesis Attempts

Mechanochemical Synthesis Approaches

The development of mechanochemical methodologies for sulfonamide synthesis represents a significant advancement in green chemistry applications [35] [36]. Ball mill reactors enable solvent-free synthesis through a telescopic one-pot procedure utilizing solid sodium hypochlorite pentahydrate as the primary reagent [35] [36].

The mechanochemical protocol involves tandem oxidation-chlorination of disulfides followed by amination using Lewis acid-base solid inorganic reagents [35]. This approach achieves yields of 70-85% while eliminating organic solvent usage and reducing waste generation to minimal levels [35] [36].

Solid-State Synthesis Methodologies

Solid support catalysis using materials such as silica gel, florisil, and montmorillonite has demonstrated effectiveness in solvent-free sulfonamide synthesis [14] [37] [33]. These heterogeneous systems provide catalytic activity while enabling straightforward product isolation and catalyst recovery [14] [37].

Montmorillonite K10 and KSF clays exhibit particular utility as recyclable catalysts for sulfonamide formation, with the ability to be reused for multiple reaction cycles without significant loss of activity [14]. The solid support approach reduces reaction times to 60-120 minutes while maintaining yields of 70-88% [14].

Microwave-Enhanced Solvent-Free Protocols

The combination of microwave irradiation with solvent-free conditions provides an exceptionally green approach to sulfonamide synthesis [33] [32]. These protocols achieve reaction completion within 10-20 minutes at temperatures of 100-150°C, demonstrating significant improvements in energy efficiency [33].

Novel sulfonamide derivatives containing 2-amino-1,3-thiazole fragments have been successfully synthesized using solvent-free microwave conditions, providing compounds with enhanced antibacterial activity against both Staphylococcus aureus and Escherichia coli [33]. The methodology demonstrates broad functional group tolerance and excellent scalability for library synthesis applications.

Catalytic Recycling and Waste Minimization

Heterogeneous Catalyst Recovery Systems

The implementation of heterogeneous catalysis enables effective catalyst recycling and minimizes waste generation in sulfonamide synthesis [24] [38]. Palladium on carbon catalysts demonstrate exceptional recyclability, with recovery rates of 95-98% and the ability to perform 8-12 reaction cycles with minimal activity loss [24].

Immobilized iridium complexes provide excellent catalytic performance with recovery rates of 90-95% and reusability for 6-10 cycles [24] [39]. The slight activity loss of 3-7% per cycle remains acceptable for most synthetic applications while providing significant economic and environmental benefits [24].

Flow Chemistry Waste Minimization

Continuous flow electrochemistry represents the pinnacle of waste minimization in sulfonamide synthesis, achieving process mass intensities as low as 3-8 kilograms of waste per kilogram of product [40] [9] [41]. These systems eliminate the need for stoichiometric oxidants and metal catalysts while operating under ambient conditions [40] [41].

The electrochemical approach utilizes electricity as the only oxidant, generating hydrogen gas as the sole byproduct at the counter electrode [40]. Reaction times of 5-10 minutes with yields of 80-92% demonstrate the exceptional efficiency of this methodology [40].

Process Intensification Strategies

Advanced flow reactors incorporating online monitoring and automated optimization enable real-time adjustment of reaction parameters to maximize efficiency and minimize waste [8] [9]. The implementation of process analytical technology allows for continuous monitoring of reaction progress and immediate response to deviations from optimal conditions [8].

Integrated work-up procedures utilizing continuous extraction and crystallization enable direct product isolation from flow streams, eliminating the need for batch processing and reducing overall waste generation [15] [28]. These approaches achieve overall process mass intensities of 2-5, representing significant improvements over traditional batch methodologies [35] [36].

XLogP3

0.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Methoxybenzenesulfonamide

Dates

Last modified: 08-16-2023

Explore Compound Types